6-Bromo-7-nitroisobenzofuran-1(3H)-one
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Overview
Description
6-Bromo-7-nitroisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-nitroisobenzofuran-1(3H)-one typically involves the bromination and nitration of isobenzofuran derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents and nitric acid or nitrating agents under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are optimized for scalability and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions, where the bromine or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted isobenzofurans.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Exploration as a lead compound in drug discovery for its potential pharmacological properties.
Industry: Use in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-nitroisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-nitroisobenzofuran-1(3H)-one: can be compared with other brominated and nitrated isobenzofurans, such as:
Uniqueness
The unique combination of bromine and nitro groups in this compound imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H4BrNO4 |
---|---|
Molecular Weight |
258.03 g/mol |
IUPAC Name |
6-bromo-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrNO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 |
InChI Key |
WUJKOLOFHMAPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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